(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,3S) configuration. This configuration indicates the specific three-dimensional arrangement of atoms around the chiral centers in the molecule. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production. The preparation method features a reasonable route, simple operation, and mild reaction conditions, resulting in high optical purity and stable quality .
Chemical Reactions Analysis
(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like HCl, HBr, or HI
Scientific Research Applications
(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound’s stability and solubility make it suitable for use in industrial processes and the development of new materials
Mechanism of Action
The mechanism of action of (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride can be compared with other similar compounds, such as:
(1R,3S)-3-Aminocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1R,3S)-(+)-Camphoric Acid: A compound with similar chiral centers but different chemical properties and applications
Properties
IUPAC Name |
(1R,3S)-3-ethynylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-3-4-7(8)5-6;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOBNBIZQDZSQ-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CC[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.